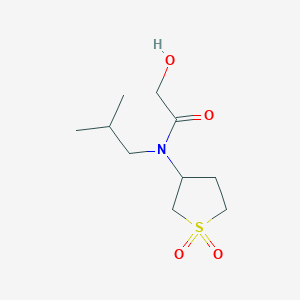
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide is a compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, a hydroxy group, and an isobutylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring. This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Sulfone Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for this purpose.
Attachment of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, which can be carried out using reagents like osmium tetroxide or potassium permanganate.
Formation of the Isobutylacetamide Moiety: The final step involves the attachment of the isobutylacetamide group. This can be achieved through an amidation reaction using isobutylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Aplicaciones Científicas De Investigación
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The isobutylacetamide moiety may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
N-(1,1-Dioxidotetrahydrothien-3-YL)-2-hydroxy-N-isobutylacetamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its specific structural features, such as the tetrahydrothiophene ring and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
926209-61-2 |
|---|---|
Fórmula molecular |
C10H19NO4S |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-hydroxy-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C10H19NO4S/c1-8(2)5-11(10(13)6-12)9-3-4-16(14,15)7-9/h8-9,12H,3-7H2,1-2H3 |
Clave InChI |
OMQRDQGTWCPVBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


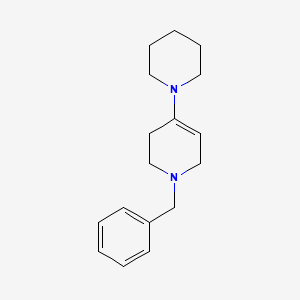
![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
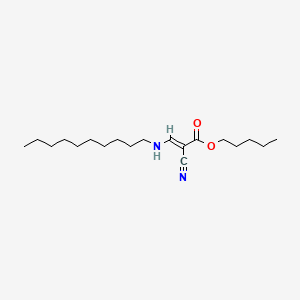
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
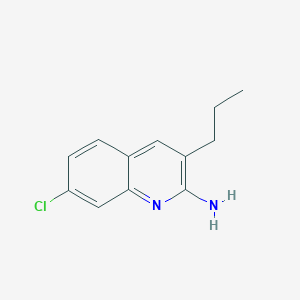

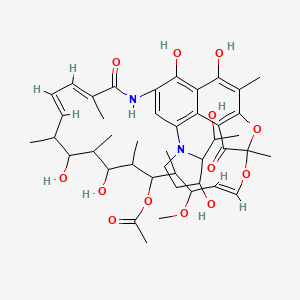
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)
![Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate](/img/structure/B14149775.png)

![3-[azido(phenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14149779.png)
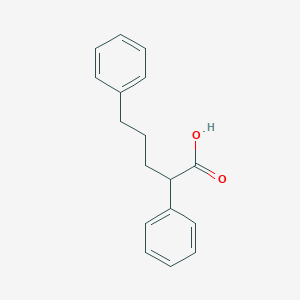
![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
